molecular formula C6H12Cl3N3 B3006019 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride CAS No. 1349718-42-8

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride

Cat. No.: B3006019
CAS No.: 1349718-42-8
M. Wt: 232.53
InChI Key: ANVGYODKZCNCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.53858 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to a hydrazine moiety, which is further stabilized by three hydrochloride groups.

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the trihydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: In industrial applications, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

pyridin-2-ylmethylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.3ClH/c7-9-5-6-3-1-2-4-8-6;;;/h1-4,9H,5,7H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVGYODKZCNCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.